2,6-diiodo-7H-purine 2,6-diiodo-7H-purine
Brand Name: Vulcanchem
CAS No.: 98027-95-3
VCID: VC3816126
InChI: InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
SMILES: C1=NC2=C(N1)C(=NC(=N2)I)I
Molecular Formula: C5H2I2N4
Molecular Weight: 371.91 g/mol

2,6-diiodo-7H-purine

CAS No.: 98027-95-3

Cat. No.: VC3816126

Molecular Formula: C5H2I2N4

Molecular Weight: 371.91 g/mol

* For research use only. Not for human or veterinary use.

2,6-diiodo-7H-purine - 98027-95-3

Specification

CAS No. 98027-95-3
Molecular Formula C5H2I2N4
Molecular Weight 371.91 g/mol
IUPAC Name 2,6-diiodo-7H-purine
Standard InChI InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Standard InChI Key HNCFPTJMAVGCEI-UHFFFAOYSA-N
SMILES C1=NC2=C(N1)C(=NC(=N2)I)I
Canonical SMILES C1=NC2=C(N1)C(=NC(=N2)I)I

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Physicochemical Data

The structure of 2,6-diiodo-7H-purine consists of a fused imidazole-pyrimidine ring system, with iodine atoms at positions 2 and 6 (Figure 1). Key physicochemical properties include:

PropertyValueSource
Density3.38 g/cm³
Boiling Point327°C
Flash Point151°C
Exact Mass371.837 g/mol
LogP1.56
PSA (Polar Surface Area)54.46 Ų

The planar arrangement of the purine ring and the electron-withdrawing effects of the iodine substituents influence its reactivity and interaction with biological targets .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2,6-diiodo-7H-purine typically involves iodination of purine precursors. A widely employed method utilizes N-iodosuccinimide (NIS) in acetic acid under ambient conditions :

  • Reaction Setup:

    • 2,6-Dichloropurine or 2,6-dihydroxypurine is reacted with NIS in acetic acid.

    • The mixture is ground mechanically to enhance reaction efficiency.

  • Isolation:

    • The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether).

    • Yields exceed 70% under optimized conditions.

Industrial Scalability

Industrial production scales this methodology, employing continuous flow reactors to maintain temperature control and minimize side reactions. The use of propargyl bromide and potassium carbonate in dimethylformamide (DMF) further enhances selectivity for the N7-substituted isomer .

Biological Applications and Mechanisms

Anticancer Activity

2,6-Diiodo-7H-purine derivatives exhibit potent cytotoxicity against cancer cell lines. For example:

  • Glioblastoma (SNB-19): IC50_{50} values as low as 0.07 μg/mL .

  • Melanoma (C-32): Selective inhibition via cyclin-dependent kinase (CDK) modulation .

Mechanism: The compound disrupts nucleic acid synthesis by inhibiting hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water; highly soluble in DMSO and DMF .

  • Stability: Stable under inert atmospheres but susceptible to photodegradation due to C-I bond lability .

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): δ 8.45 (s, 1H, H-8), 8.12 (s, 1H, H-1) .

  • IR (KBr): νC-I\nu_{\text{C-I}} 560 cm1^{-1}, νN-H\nu_{\text{N-H}} 3400 cm1^{-1} .

Recent Advances and Future Directions

Targeted Drug Design

Structural modifications at the 7-position (e.g., naphthalen-2-ylmethyl substitution) enhance antitubercular efficacy while reducing cytotoxicity . Computational modeling reveals:

  • Strong binding affinity (KdK_d < 10 nM) for DprE1’s active site.

  • Favorable pharmacokinetic profiles in murine models .

Materials Science Applications

The compound’s high electron density facilitates its use in:

  • Conductive polymers: As a dopant for polyaniline-based materials.

  • Organic semiconductors: Charge transport layers in OLED devices .

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